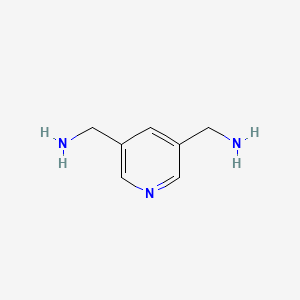

3,5-Bis(aminomethyl)pyridine

Description

BenchChem offers high-quality 3,5-Bis(aminomethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(aminomethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[5-(aminomethyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFFNLXWZKPRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635070 | |

| Record name | (Pyridine-3,5-diyl)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94413-66-8 | |

| Record name | (Pyridine-3,5-diyl)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Bis(aminomethyl)pyridine synthesis pathways

An In-Depth Technical Guide to the Synthesis of 3,5-Bis(aminomethyl)pyridine

Introduction

3,5-Bis(aminomethyl)pyridine is a versatile organic compound characterized by a pyridine ring substituted at the 3 and 5 positions with aminomethyl groups.[1][2][3] Its molecular structure, featuring two primary amine functionalities and a pyridine nitrogen atom, makes it an exceptional building block in several fields of chemical science.[4] In coordination chemistry, it functions as a flexible bidentate or tridentate chelating ligand, capable of forming stable complexes with various metal ions. Its ability to act as a bridging ligand is crucial for the construction of one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs).[4] In medicinal chemistry and drug development, the 3,5-bis(aminomethyl)pyridine scaffold is incorporated into larger molecules to modulate their pharmacological properties, serving as a key intermediate in the synthesis of complex therapeutic agents, including potent HIV-1 non-nucleoside reverse transcriptase inhibitors.[5]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed exploration of the principal synthetic pathways to 3,5-bis(aminomethyl)pyridine, moving beyond simple procedural lists to offer insights into the causality behind experimental choices, mechanistic underpinnings, and a comparative analysis of the various routes. Each protocol is presented as a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Chapter 1: Synthesis via Reduction of 3,5-Pyridinedicarbonitrile

The reduction of a dinitrile precursor represents one of the most direct and industrially relevant methods for synthesizing diamines. This pathway leverages the readily accessible 3,5-pyridinedicarbonitrile and converts the two nitrile groups into primary amines, typically through catalytic hydrogenation.

Strategic Rationale: The conversion of nitriles to amines is a fundamental transformation in organic synthesis. For 3,5-bis(aminomethyl)pyridine, this approach is attractive due to the high efficiency and atom economy of catalytic hydrogenation. The primary challenge lies in preventing the formation of secondary and tertiary amine byproducts, which can occur when the intermediate imine reacts with the final amine product.[6][7] This is typically suppressed by conducting the reaction in the presence of ammonia and using catalysts that favor the formation of primary amines.[8]

Reaction and Mechanism: The core of this method is the catalytic reduction of the nitrile groups. Using a heterogeneous catalyst such as Raney® Nickel, the reaction proceeds through the hydrogenation of the carbon-nitrogen triple bond.[9][10] The nitrile is first reduced to an imine intermediate, which is then further hydrogenated to the primary amine. The presence of excess ammonia in the reaction medium helps to minimize the formation of secondary amines by shifting the equilibrium away from the condensation of the intermediate imine with the product amine.[6]

Detailed Protocol: Catalytic Hydrogenation of 3,5-Pyridinedicarbonitrile

This protocol describes the reduction of 3,5-pyridinedicarbonitrile using a Raney Nickel catalyst under hydrogen pressure.

Materials:

-

3,5-Pyridinedicarbonitrile

-

Raney® Nickel (50% slurry in water)[10]

-

Anhydrous Ethanol or Methanol

-

Liquid Ammonia

-

Hydrogen Gas (high-purity)

-

High-pressure autoclave/reactor

Procedure:

-

Catalyst Preparation: In a high-pressure reactor, add Raney® Nickel catalyst (typically 5-10% by weight relative to the nitrile). The catalyst should be washed with the reaction solvent (e.g., anhydrous ethanol) to remove water.

-

Charging the Reactor: Add the solvent (e.g., 10-20 parts by weight of ethanol) and 3,5-pyridinedicarbonitrile to the reactor.

-

Adding Ammonia: Cool the reactor and add liquid ammonia (typically 1-5 equivalents) to suppress side reactions.[6][8]

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5-50 atm).[8] Heat the mixture to the reaction temperature (e.g., 70-150 °C) with vigorous stirring.[8]

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the catalyst. The solvent and excess ammonia are removed from the filtrate under reduced pressure. The crude 3,5-bis(aminomethyl)pyridine can be purified by vacuum distillation or crystallization of its salt form (e.g., dihydrochloride).[3]

Data Presentation: Comparison of Nitrile Reduction Methods

| Starting Material | Catalyst | Solvent | Temp. (°C) | Pressure (atm) | Yield (%) | Reference(s) |

| 3,5-Pyridinedicarbonitrile | Raney® Nickel | Ethanol/Ammonia | 70-150 | 5-50 | High | [8] |

| 3,5-Pyridinedicarbonitrile | Raney® Cobalt | Methanol/Ammonia | 100-120 | 80-100 | Good-High | [8] |

| Aromatic/Aliphatic Nitriles | Raney® Ni / KBH4 | Ethanol | Room Temp | Atmospheric | up to 93 | [7] |

Visualization: Pathway from Dinitrile

Chapter 3: Synthesis via Modification of Carboxylic Acid Derivatives

This family of synthetic routes begins with 3,5-pyridinedicarboxylic acid or its derivatives, such as amides. These methods involve either the complete reduction of the amide carbonyl groups or a rearrangement reaction that expels the carbonyl carbon.

Pathway 3A: Direct Reduction of 3,5-Pyridinedicarboxamide

Strategic Rationale: This pathway is a classic method for converting carboxylic acid derivatives into amines. The reduction of amides to amines is a powerful transformation that avoids the halide intermediates of the lutidine route.

Mechanism Insight: The reduction of amides requires a powerful reducing agent, with Lithium Aluminum Hydride (LiAlH4) being the most common choice. [11][12]Unlike the reduction of esters or ketones, which yield alcohols, the reduction of an amide proceeds to the corresponding amine. The mechanism involves the initial addition of a hydride to the carbonyl carbon, forming a tetrahedral intermediate. The oxygen atom coordinates to the aluminum, making the alkoxyaluminate a good leaving group. This results in the formation of an iminium ion, which is then rapidly reduced by a second equivalent of hydride to yield the amine. This reaction must be performed under strictly anhydrous conditions due to the high reactivity of LiAlH4. [13]

Detailed Protocol: LiAlH4 Reduction of 3,5-Pyridinedicarboxamide

Step 1: Synthesis of 3,5-Pyridinedicarboxamide

-

Materials: 3,5-Pyridinedicarboxylic acid, thionyl chloride (SOCl2), ammonia.

-

Procedure: Convert 3,5-pyridinedicarboxylic acid to the diacyl chloride using thionyl chloride. Carefully add the crude diacyl chloride to an excess of concentrated aqueous ammonia to form 3,5-pyridinedicarboxamide, which typically precipitates and can be collected by filtration.

Step 2: LiAlH4 Reduction

-

Materials: 3,5-Pyridinedicarboxamide, LiAlH4, anhydrous tetrahydrofuran (THF).

-

Procedure: Carefully add LiAlH4 powder to a flask containing anhydrous THF under a nitrogen atmosphere. Add the 3,5-pyridinedicarboxamide portion-wise to the stirred slurry of LiAlH4. Reflux the mixture for several hours to ensure complete reduction.

-

Work-up: Cool the reaction in an ice bath. Cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). This procedure is critical for safety and for producing a granular precipitate of aluminum salts that is easy to filter. Filter the mixture and wash the salts thoroughly with THF. Combine the filtrates and evaporate the solvent to yield the crude product, which can be purified by distillation.

Pathway 3B: Hofmann Rearrangement

Strategic Rationale: The Hofmann rearrangement is a classic name reaction that converts a primary amide into a primary amine with one fewer carbon atom. [14][15]While not a direct conversion of 3,5-pyridinedicarboxamide, it is a viable route if starting from pyridine-3,5-diacetamide.

Mechanism Insight: The reaction proceeds by treating a primary amide with bromine in a strong aqueous base like NaOH. [15]The amide is first deprotonated, and the resulting anion is brominated on the nitrogen to form an N-bromoamide. A second deprotonation is followed by a key rearrangement step where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. [16]This isocyanate is then hydrolyzed in the aqueous basic medium, and subsequent decarboxylation yields the primary amine. [17]

Visualization: Pathways from Carboxylic Acid Derivatives

Chapter 4: Comparative Analysis and Conclusion

The choice of a synthetic pathway for 3,5-bis(aminomethyl)pyridine depends heavily on the specific requirements of the laboratory or production facility, including scale, available equipment, cost of starting materials, and safety considerations.

| Pathway | Starting Material | Key Reagents | # of Steps (from SM) | Typical Yield | Key Advantages | Key Disadvantages |

| Dinitrile Reduction | 3,5-Pyridinedicarbonitrile | H₂, Raney® Ni, NH₃ | 1 | High | High yield, atom economical | Requires high-pressure hydrogenation equipment |

| Lutidine (Direct Amination) | 3,5-Lutidine | NCS/NBS, NH₃ | 2 | Moderate | Inexpensive starting material | Risk of byproducts, purification can be difficult |

| Lutidine (Gabriel Synth.) | 3,5-Lutidine | NBS, K-Phthalimide, N₂H₄ | 3 | Good | High purity of primary amine | More steps, uses toxic hydrazine |

| Amide Reduction | 3,5-Pyridinedicarboxamide | LiAlH₄ | 1 | Good | Classic, reliable method | LiAlH₄ is hazardous, requires strict anhydrous conditions |

Expert Insights and Recommendations:

-

For Large-Scale Industrial Production: The reduction of 3,5-pyridinedicarbonitrile is often the most economically viable and efficient route. [8]It is a single, high-yielding step that is amenable to continuous processing, provided the facility is equipped for high-pressure catalytic hydrogenations.

-

For Standard Laboratory-Scale Synthesis: The pathway starting from 3,5-lutidine is highly practical due to the low cost and availability of the starting material. [4][18]For applications where absolute purity of the primary diamine is paramount, the Gabriel synthesis variant is superior, despite its additional steps. [19][20]The direct amination route is faster but may require more extensive purification to remove secondary and tertiary amine impurities.

-

For Versatility and Alternative Precursors: The reduction of 3,5-pyridinedicarboxamide with LiAlH₄ is an excellent choice when the corresponding dicarboxylic acid is a more accessible or cheaper precursor than lutidine or the dinitrile. [11]It is a robust and well-established method, but the hazards associated with handling large quantities of LiAlH₄ must be carefully managed.

References

Sources

- 1. 3,5-Bis(aminomethyl)pyridine | 94413-66-8 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. | Advent [adventchembio.com]

- 4. 3,5-Bis(aminomethyl)pyridine | 94413-66-8 | Benchchem [benchchem.com]

- 5. Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. JPS61251663A - Production of aminomethylpyridine - Google Patents [patents.google.com]

- 9. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 10. Raney nickel - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Amine synthesis by amide reduction [organic-chemistry.org]

- 13. CN113166037B - Method for producing amine by amide reduction - Google Patents [patents.google.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]

- 16. Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism [jove.com]

- 17. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 18. EP0929523A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

A Technical Guide to Novel Synthetic Methodologies for 3,5-Disubstituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,5-disubstituted pyridine motif is a cornerstone in modern medicinal chemistry and materials science, featuring prominently in a myriad of pharmaceuticals, agrochemicals, and functional materials. The precise installation of substituents at the C3 and C5 positions of the pyridine ring is crucial for modulating the physicochemical and pharmacological properties of these molecules. This in-depth technical guide provides a comprehensive overview of cutting-edge synthetic strategies for accessing this important structural scaffold. Moving beyond classical condensation reactions, this guide focuses on novel, efficient, and regioselective methodologies, including palladium-catalyzed de novo ring synthesis, organocatalyzed formal [3+3] cycloadditions, and transition-metal-catalyzed C-H functionalization. Each section delves into the mechanistic underpinnings of the methodology, provides detailed, field-tested experimental protocols, and offers insights into the scope and limitations of each approach. This guide is intended to be a valuable resource for researchers in organic synthesis and drug discovery, enabling the strategic design and execution of synthetic routes to novel 3,5-disubstituted pyridine derivatives.

Introduction: The Enduring Importance of the 3,5-Disubstituted Pyridine Core

The pyridine ring is one of the most prevalent N-heterocycles in FDA-approved drugs and biologically active natural products.[1] The substitution pattern on the pyridine ring plays a pivotal role in determining a molecule's biological activity, selectivity, and pharmacokinetic profile. The 3,5-disubstitution pattern, in particular, offers a unique vector for molecular elaboration, allowing for the creation of C2-symmetric or unsymmetrically functionalized molecules with diverse three-dimensional shapes. This has led to the discovery of potent and selective therapeutic agents, including those with antitubercular activity against drug-resistant Mycobacterium tuberculosis clinical isolates.[2]

Traditionally, the synthesis of 3,5-disubstituted pyridines has relied on classical methods such as the Hantzsch pyridine synthesis, which, while robust, can lack regiocontrol and substrate scope.[3] The demand for more efficient, atom-economical, and versatile synthetic routes has spurred the development of innovative methodologies. This guide will explore some of the most significant recent advancements in this field.

De Novo Synthesis of Polysubstituted 3-Hydroxypyridines via "Anti-Wacker"-Type Cyclization

A powerful de novo strategy for constructing highly substituted pyridines involves a palladium-catalyzed "anti-Wacker"-type cyclization. This method provides access to polysubstituted 3-hydroxypyridines, which are valuable intermediates for further functionalization to yield a wide array of 3,5-disubstituted pyridines.[4][5]

Mechanistic Rationale and Key Features

The core of this methodology is a Pd(0)-catalyzed anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids.[4] Unlike a classical Wacker-type reaction, this process proceeds through an "anti-Wacker"-type oxidative addition of the alkynyl electrophile, avoiding the formation of an oxapalladacycle. This is followed by transmetalation with the organometallic reagent and subsequent reductive elimination.[4] The resulting 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines are then oxidized to the corresponding 3-oxo derivatives, which undergo elimination of p-toluenesulfinic acid to afford the polysubstituted 3-hydroxypyridines.[4]

A key advantage of this method is the ability to introduce a substituent at the 5-position with high regioselectivity. The hydroxyl group at the 3-position can then be readily converted to a triflate, enabling a variety of cross-coupling reactions to introduce a second substituent, thus providing access to 3,5-disubstituted pyridines.[4]

Experimental Workflow

The synthesis of polysubstituted 3-hydroxypyridines via this method can be conceptualized as a three-stage process:

Caption: Workflow for the synthesis of 3,5-disubstituted pyridines via "anti-Wacker"-type cyclization.

Detailed Experimental Protocol: Pd/PCy₃-Catalyzed Arylative Cyclization

The following protocol is a representative example of the key cyclization step.[4]

Materials:

-

Internal Alkyne-Aldehyde (e.g., 4j-o in the source) (1 equiv)

-

p-Methoxyphenylboronic acid (1.5 equiv)

-

(η³-allyl)CpPd (10 mol%)

-

Tricyclohexylphosphine (PCy₃) (30 mol%)

-

Anhydrous Methanol (MeOH) (0.10 M)

-

Argon atmosphere

Procedure:

-

To a dry test tube, add the internal alkyne-aldehyde, p-methoxyphenylboronic acid, (η³-allyl)CpPd, and PCy₃.

-

Under an argon atmosphere, add anhydrous MeOH to the test tube.

-

Seal the test tube with a screw cap and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for the specified time (as determined by reaction monitoring, e.g., TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product can be purified by preparative thin-layer chromatography (TLC) to yield the desired 5-substituted 3-hydroxy-1,2,3,6-tetrahydropyridine.[4]

Organocatalyzed Formal [3+3] Cycloaddition

A highly practical and scalable approach to substituted pyridines is the organocatalyzed formal [3+3] cycloaddition reaction.[6][7] This method utilizes readily available enamines and α,β-unsaturated aldehydes or ketones to construct the pyridine ring.

Mechanistic Rationale and Key Features

This reaction is believed to proceed through a cascade of reactions, initiated by the Michael addition of the enamine to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration/aromatization to afford the pyridine product. The use of an organocatalyst, often in combination with a Lewis acid, facilitates the reaction and controls the regioselectivity. A key advantage of this method is its operational simplicity and the use of inexpensive and readily available starting materials and catalysts.[6]

Reaction Schematic

Caption: General scheme for the organocatalyzed formal [3+3] cycloaddition for pyridine synthesis.

Representative Protocol Outline

While a detailed step-by-step protocol requires access to the supporting information of the primary literature, a general procedure can be outlined as follows:[6][7]

-

To a solution of the enamine in a suitable solvent (e.g., acetonitrile), add the α,β-unsaturated aldehyde or ketone.

-

Add the organocatalyst (e.g., pyrrolidine hydrochloride) and any co-catalyst (e.g., FeCl₃).

-

Stir the reaction mixture at a specified temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is worked up, and the product is purified by column chromatography.

Meta-Selective C-H Functionalization of Pyridines

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical way to introduce complexity into molecules. The meta-selective functionalization of pyridines has been a significant challenge due to the inherent electronic properties of the pyridine ring, which favor functionalization at the C2, C4, and C6 positions.[8] Recent breakthroughs, particularly using nickel catalysis, have provided elegant solutions to this problem.

Mechanistic Rationale and Key Features of Ni-Catalyzed Meta-Alkenylation

A notable advancement in this area is the nickel-catalyzed meta-C-H alkenylation of pyridines.[9][10] This method utilizes a bifunctional N-heterocyclic carbene (NHC) ligand that incorporates an aluminum-binding side-arm. This ligand coordinates to both the nickel catalyst and a Lewis acid co-catalyst (e.g., Al(i-Bu)₃), which in turn coordinates to the pyridine nitrogen.[8][9] This assembly forms a macrocyclic transition state that directs the C-H activation to the meta position, overriding the intrinsic electronic preference for C2/C4 functionalization.[9][10]

The proposed catalytic cycle involves meta-C-H oxidative addition to the nickel center, migratory insertion of an alkyne, and reductive elimination to afford the C3-alkenylated pyridine.[8]

Mechanistic Diagram

Caption: Simplified catalytic cycle for Ni-catalyzed meta-C-H alkenylation of pyridines.

Comparative Analysis of Novel Synthetic Methods

| Method | Key Features | Advantages | Disadvantages |

| "Anti-Wacker"-Type Cyclization | De novo synthesis of 3-hydroxypyridines; Pd-catalyzed.[4] | High regioselectivity for 5-substitution; provides a handle (3-OH) for further diversification. | Multi-step process; requires synthesis of specialized starting materials. |

| Formal [3+3] Cycloaddition | Organocatalyzed; uses simple starting materials (enamines, enones).[6][7] | Operationally simple and scalable; cost-effective. | May have limitations in substrate scope and regioselectivity for highly substituted pyridines. |

| Ni-Catalyzed Meta-C-H Alkenylation | Direct functionalization of the pyridine ring; high meta-selectivity.[8][9][10] | Atom-economical; overcomes intrinsic reactivity of the pyridine ring. | Requires a specialized bifunctional ligand and a Lewis acid co-catalyst. |

Conclusion and Future Outlook

The synthesis of 3,5-disubstituted pyridines has been significantly advanced by the development of novel synthetic methodologies. The strategies discussed in this guide, including de novo ring construction, cycloaddition reactions, and direct C-H functionalization, offer powerful alternatives to classical methods. These approaches provide greater control over regioselectivity, broader substrate scope, and improved efficiency.

As the demand for novel, structurally complex pyridine derivatives continues to grow in the fields of drug discovery and materials science, the development of even more sophisticated and sustainable synthetic methods will be crucial. Future research will likely focus on expanding the scope of these novel reactions, developing enantioselective variants, and applying them to the synthesis of complex natural products and pharmaceuticals. The continued exploration of new catalytic systems and reaction pathways will undoubtedly unlock new possibilities for the synthesis of this important class of molecules.

References

-

Yamada, K. et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1345. [Link]

-

Gising, J. et al. (2021). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Future Medicinal Chemistry, 13(15), 1335-1347. [Link]

-

Smith, A. B. et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 87(13), 8494–8504. [Link]

-

Ye, M. & Yu, J.-Q. (2023). meta-Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202218815. [Link]

-

Herath, D. et al. (2016). and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. NIH Public Access, 2016, 1-13. [Link]

-

Zhang, X. et al. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 144(46), 21088–21095. [Link]

-

Boga, S. B. R. (2017). Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions. White Rose eTheses Online. [Link]

-

Ye, M. et al. (2021). A directive Ni catalyst overrides conventional site-selectivity in pyridine C–H alkenylation. Nature Chemistry, 13(11), 1126–1133. [Link]

-

Shaabani, A. et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(27), 12041-12061. [Link]

-

Yamada, K. et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. ResearchGate. [Link]

-

Smith, A. B. et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. PubMed. [Link]

-

Al-Tel, T. H. et al. (2010). Pd-catalyzed reactions on pyridinium N-heteroarylaminides. Step-by-step synthesis of 3,5-unsymmetrically disubstituted 2-aminopyridines. Tetrahedron, 66(45), 8743-8749. [Link]

-

Singh, V. et al. (2016). Theoretical Study of Nickel-Catalyzed Selective Alkenylation of Pyridine: Reaction Mechanism and Crucial Roles of Lewis Acid and Ligands in Determining the Selectivity. The Journal of Organic Chemistry, 82(1), 334-344. [Link]

-

Herath, D. et al. (2024). Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. Molecules, 29(2), 488. [Link]

-

Shaabani, A. et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(27), 12041-12061. [Link]

-

Various Authors. (2022). How to synthesizer of 3-hydroxy pyridine? ResearchGate. [Link]

-

Zaragoza, F. (2022). Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. YouTube. [Link]

-

Denmark, S. E. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. [Link]

-

Teijin Pharma Limited. (2023). Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. Teijin Pharma Limited. [Link]

-

Singh, V. et al. (2017). Theoretical Study of Nickel-Catalyzed Selective Alkenylation of Pyridine: Reaction Mechanism and Crucial Roles of Lewis Acid and Ligands in Determining the Selectivity. PubMed. [Link]

-

Various Authors. (n.d.). Pyridine and its reduced form (piperidine) are the most common nitrogen heterocycles in FDA-approved drugs. ResearchGate. [Link]

-

Reddy, P. V. G. et al. (2025). Wacker Oxidation of Trisubstituted Alkenes: Pd(II)‐Catalyzed Oxidative Ring Expansion of Exocyclic α,β‐Unsaturated Carbonyl to 2‐Fluoro‐1,3‐Dicarbonyl Compounds. Angewandte Chemie International Edition. [Link]

-

Wang, C. et al. (2018). Pd-catalyzed 5-exo-dig cyclization/etherification cascade of N-propargyl arylamines for the synthesis of polysubstituted furans. Chemical Communications, 54(72), 10144-10147. [Link]

- CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural - Google P

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Maleki, A. et al. (2022). An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst. Scientific Reports, 12(1), 1982. [Link]

-

Kumar, S. et al. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. The Journal of Organic Chemistry, 88(24), 17355–17366. [Link]

-

Ye, M. et al. (2021). A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. PubMed. [Link]

-

Maleki, A. et al. (2025). Synthesis of pyridine derivatives employing three component reaction and Fe3O4/ZnO/MWCNTs magnetic nanocomposites. Journal of Medical, Chemical and Biomedical Engineering. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones | MDPI [mdpi.com]

- 4. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Bis(aminomethyl)pyridine: A Versatile Scaffold for Coordination Chemistry and Drug Discovery

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

3,5-Bis(aminomethyl)pyridine is a trifunctional organic compound featuring a central pyridine ring substituted with two aminomethyl groups at the 3 and 5 positions. This unique arrangement of a heterocyclic aromatic core and flexible primary amine sidearms makes it a highly versatile and valuable building block in several scientific domains. Its multiple donor sites—the pyridine nitrogen and the two primary amine nitrogens—allow for diverse coordination modes with metal ions, making it an exceptional candidate for the rational design of coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes.[1] Furthermore, the pyridine scaffold is a privileged structure in medicinal chemistry, and the aminomethyl substituents provide key vectors for molecular elaboration, enabling its use in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of 3,5-bis(aminomethyl)pyridine for researchers in chemistry, materials science, and drug development.

Section 1: Introduction to 3,5-Bis(aminomethyl)pyridine

Chemical Structure and Properties

3,5-Bis(aminomethyl)pyridine is a symmetrical molecule whose structure is foundational to its function. The central pyridine ring provides a rigid, planar core with a Lewis basic nitrogen atom. The two aminomethyl groups attached at the meta positions introduce conformational flexibility and two primary amine functionalities.[1] These amines are strong coordinating agents and also serve as reactive handles for further synthetic modifications.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability to act as a bridging ligand is fundamental to the creation of extended networks. When combined with metal ions and potentially other co-ligands, 3,5-bis(aminomethyl)pyridine can self-assemble into coordination polymers. For instance, related aminomethylpyridine ligands have been shown to form layered structures with metal ions like Manganese(II), where the layers are further connected by intermolecular hydrogen bonds. T[2][3]he structure and dimensionality of the resulting network (chain, layer, or 3D framework) can be tuned by controlling the metal-to-ligand ratio, the coordination geometry of the metal ion, and the reaction conditions.

Case Study: Synthesis of a Manganese(II) Coordination Polymer

The following protocol is a representative example adapted from the synthesis of coordination polymers using a related ligand, 3-(aminomethyl)pyridine, which demonstrates the general principles applicable to 3,5-bis(aminomethyl)pyridine.

[2]Objective: To synthesize a crystalline coordination polymer by reacting Manganese(II) thiocyanate with 3,5-bis(aminomethyl)pyridine.

Materials:

-

Manganese(II) thiocyanate (Mn(NCS)₂)

-

3,5-Bis(aminomethyl)pyridine

-

Ethanol, absolute

Methodology:

Step-by-Step Protocol:

-

Preparation of Reactant Solutions:

-

In a 20 mL glass vial, dissolve 1 mmol of Mn(NCS)₂ in 5 mL of absolute ethanol.

-

In a separate vial, dissolve 1 mmol of 3,5-bis(aminomethyl)pyridine in 5 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.

-

-

Reaction Mixture:

-

Slowly add the ligand solution to the Mn(NCS)₂ solution while stirring at room temperature.

-

The causality here is to avoid rapid precipitation of an amorphous solid by ensuring a homogeneous mixture before nucleation begins.

-

-

Crystallization:

-

Loosely cap the vial and leave it undisturbed in a location free from vibrations.

-

Allow the solvent to evaporate slowly over several days to a week. Slow evaporation is critical as it provides the thermodynamic control needed for the formation of high-quality single crystals suitable for X-ray diffraction.

-

-

Isolation and Purification:

-

Once suitable crystals have formed, decant the mother liquor.

-

Isolate the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the crystals in air or under a gentle stream of nitrogen.

-

-

Characterization:

-

The resulting crystalline powder's phase purity can be confirmed by comparing the experimental Powder X-ray Diffraction (PXRD) pattern with the pattern calculated from single-crystal data. [2] * Infrared (IR) spectroscopy can be used to confirm the coordination of the thiocyanate ligand; terminally N-bonded thiocyanate anions typically show a C-N stretching vibration around 2070 cm⁻¹.

-

[2]***

Section 4: Applications in Medicinal Chemistry and Drug Development

Role as a Scaffold for Bioactive Molecules

The pyridine ring is a cornerstone of modern medicinal chemistry, present in a vast number of approved drugs. I[4]ts ability to engage in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it an ideal scaffold. 3,5-Bis(aminomethyl)pyridine provides this privileged core functionalized with two reactive handles. This allows for the systematic exploration of chemical space in two different vectors from the central ring, which is a powerful strategy in structure-activity relationship (SAR) studies. The aminomethyl groups can be modified to introduce pharmacophoric features, improve solubility, or fine-tune the pharmacokinetic profile of a drug candidate.

Section 5: Applications in Materials Science

Development of Functional Materials

The self-assembly of 3,5-bis(aminomethyl)pyridine with metal ions into coordination polymers is a promising route to new functional materials. The resulting materials can exhibit enhanced thermal and mechanical properties. T[1]he porous nature of some frameworks could be exploited for applications in gas storage and separation, where the pyridine and amine functionalities can provide specific binding sites for guest molecules like CO₂.

Potential for Catalysis and Sensing

By incorporating catalytically active metal centers into frameworks built with this ligand, it is possible to design heterogeneous catalysts. The defined pore structure can impart size and shape selectivity to catalytic reactions. Furthermore, if the framework exhibits properties like luminescence that are sensitive to the presence of specific analytes, it could be developed into a chemical sensor.

[5]***

Section 6: Safety and Handling

Hazard Identification

While a specific safety data sheet for 3,5-bis(aminomethyl)pyridine is not widely available, data from closely related aminopyridines, such as 3-(aminomethyl)pyridine and 2,6-bis(aminomethyl)pyridine, indicate that these compounds are hazardous. They are often classified as corrosive and can cause severe skin burns and serious eye damage. I[6][7]ngestion and skin contact are harmful.

[3]* H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

Recommended Handling Procedures

Given the hazards associated with analogous compounds, 3,5-bis(aminomethyl)pyridine should be handled with stringent safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

3,5-Bis(aminomethyl)pyridine is a chemical building block of significant potential, bridging the fields of coordination chemistry, materials science, and medicinal chemistry. Its unique trifunctional structure provides a versatile platform for creating a vast array of complex molecules and materials. The predictable coordination behavior allows for the rational design of coordination polymers with tailored properties, while its aminopyridine core serves as an excellent scaffold for the development of new therapeutic agents. As research in these areas continues to advance, the utility and importance of 3,5-bis(aminomethyl)pyridine as a fundamental building block are set to grow.

References

-

Krebs, C., & Näther, C. (2021). Synthesis, crystal structure and thermal properties of poly[bis[l-3-(aminomethyl)pyridine-j. IUCr Journals. [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts. [Link]

-

MDPI. (n.d.). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. [Link]

-

Wikipedia. (n.d.). Palytoxin. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine chalcone derivatives. [Link]

-

ResearchGate. (2025). Coordination Frameworks based on 3,5-Bis(imidazole-1-yl)pyridine and Aromatic Dicarboxylate Ligands. [Link]

-

Krebs, C., & Näther, C. (2021). Synthesis, crystal structure and thermal properties of poly[bis[l2-3-(aminomethyl)pyridine]bis(thio. IUCr Journals. [Link]

-

Wikipedia. (n.d.). Transition metal pyridine complexes. [Link]

-

MDPI. (n.d.). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. [Link]

-

IUCr Journals. (2021). Synthesis, crystal structure and thermal properties of poly[bis[l2-3-(aminomethyl)pyridine]bis(thio. [Link]

-

PubMed. (n.d.). Synthesis and coordination properties of new bis(phosphinomethyl)pyridine N,P,P'-trioxides. [Link]

-

PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

-

ScienceDirect. (n.d.). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. [Link]

-

UPCommons. (n.d.). European Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 3,5-Bis(bromomethyl)pyridine. [Link]

-

ResearchGate. (2015). Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. [Link]ifluoromethoxylation_of_Pyridines_and_Pyrimidines)

Sources

- 1. 3,5-Bis(aminomethyl)pyridine | 94413-66-8 | Benchchem [benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. fishersci.com [fishersci.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Navigating the Nitrogen Heterocycle: A Technical Guide to Positional Isomerism and Reactivity in Pyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern chemistry, particularly in the realm of pharmaceuticals and functional materials.[1][2] Its prevalence in over 95 FDA-approved drugs, including key treatments for tuberculosis, HIV/AIDS, and cancer, underscores its significance.[1] However, the true power of this heterocycle lies not just in its presence, but in the nuanced control that positional isomerism offers. The specific location of a substituent on the pyridine ring dictates its electronic environment, fundamentally altering its reactivity, physicochemical properties, and, crucially, its interaction with biological targets.[3]

This guide provides an in-depth exploration of the electronic effects, reactivity patterns, and strategic manipulation of pyridine isomers. Moving beyond introductory concepts, we will dissect the causality behind experimental choices, present validated protocols, and offer quantitative insights to empower researchers in harnessing the full potential of this versatile scaffold.

The Electronic Landscape of the Pyridine Ring: A Tale of Three Positions

The defining feature of pyridine is the nitrogen atom, which imparts a significant dipole moment and creates an electron-deficient (π-deficient) aromatic system.[4] This electron withdrawal is not uniform, leading to a distinct electronic character at the three possible substitution positions: C2 (ortho), C3 (meta), and C4 (para).

-

C2 and C4 Positions: These positions are the most electron-deficient due to the combined influence of the nitrogen's inductive effect and its ability to accommodate a negative charge in resonance structures during nucleophilic attack. Consequently, they are the primary sites for nucleophilic aromatic substitution (SNAr) .[4]

-

C3 Position: This position is the most electron-rich carbon in the ring. While the entire ring is deactivated towards electrophiles compared to benzene, any electrophilic aromatic substitution (EAS) that does occur will preferentially happen at C3.[5][6] This is because the cationic intermediate (the sigma complex) avoids placing a destabilizing positive charge on the electronegative nitrogen atom.[5]

This fundamental electronic disparity is the primary driver of the differential reactivity observed among pyridine isomers.

Quantitative Insights: pKa and Hammett Constants

The electronic influence of substituents and the inherent basicity of the pyridine nitrogen can be quantified, providing a predictive framework for reactivity.

Table 1: Comparative pKa Values of Substituted Pyridines

This table illustrates how the position of a substituent alters the basicity of the pyridine nitrogen. Electron-withdrawing groups (EWGs) decrease pKa (weaker base), while electron-donating groups (EDGs) increase it. The effect is generally more pronounced from the 2- and 4-positions.

| Substituent | 2-Substituted Pyridine pKa | 3-Substituted Pyridine pKa | 4-Substituted Pyridine pKa |

| -H | 5.2 | 5.2 | 5.2 |

| -CH₃ | 5.97 | 5.68 | 6.02 |

| -Cl | 0.72 | 2.84 | 3.83 |

| -CN | -0.26 | 1.45 | 1.90 |

| -NO₂ | -2.5 (approx.) | 0.81 | 1.61 |

| -OH | 0.75 (as pyridone) | 4.86 | 3.2 (as pyridone) |

| -NH₂ | 6.86 | 5.98 | 9.11 |

Data compiled from various sources, including calculated and experimental values. Absolute values may vary slightly based on measurement conditions.[7][8]

Table 2: Hammett Substituent Constants (σ) for Pyridyl Groups

When the pyridine ring itself is a substituent, its electronic effect on a reaction center can be quantified. The pyridinium form is a powerful electron-withdrawing group.

| Group | σ (mean value) |

| 2-Pyridyl | 0.71 |

| 3-Pyridyl | 0.55 |

| 4-Pyridyl | 0.94 |

| 2-Pyridinium | 3.11 |

| 3-Pyridinium | 2.10 |

| 4-Pyridinium | 2.57 |

Source: Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups.[9]

These quantitative measures are invaluable in drug design, where tuning the pKa can significantly impact a molecule's solubility, absorption, and target binding affinity.

Strategic Functionalization: Exploiting Isomeric Reactivity

The inherent electronic biases of the pyridine ring can be leveraged for selective functionalization. However, the ring's general deactivation towards electrophiles often necessitates strategic activation.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful tool for modifying pyridines, particularly those bearing a good leaving group (typically a halide) at the 2- or 4-position. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[10]

The reactivity order for SNAr on halopyridines is a direct consequence of the stability of this intermediate: 4-halo > 2-halo >> 3-halo .[4] Attack at the 3-position does not allow the negative charge to be delocalized onto the ring nitrogen, resulting in a much higher energy intermediate and consequently, a far slower reaction rate.

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr) on a 4-halopyridine.

Field-Proven Protocol: SNAr of 4-Chloropyridine with a Secondary Amine

This protocol describes a typical procedure for the nucleophilic substitution on an activated pyridine ring, a common transformation in the synthesis of pharmaceutical intermediates.

Objective: To synthesize 4-(piperidin-1-yl)pyridine from 4-chloropyridine hydrochloride and piperidine.

Causality: 4-Chloropyridine is highly activated towards nucleophilic attack at the C4 position. Using a slight excess of the amine nucleophile (piperidine) drives the reaction to completion. The hydrochloride salt of the starting material is often more stable and easier to handle; it is neutralized in situ by the basic conditions. A polar aprotic solvent like DMSO is used to solvate the species without interfering with the nucleophile.

Materials:

-

4-Chloropyridine hydrochloride

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-chloropyridine hydrochloride (1.0 eq) in DMSO, add potassium carbonate (2.5 eq).

-

Add piperidine (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(piperidin-1-yl)pyridine.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the 4-chloropyridine starting material in the crude NMR and the appearance of new signals corresponding to the piperidinyl group and the shifted pyridine protons will validate the success of the reaction.

Electrophilic Aromatic Substitution (EAS) and the Pyridine N-Oxide Strategy

Direct electrophilic substitution on the pyridine ring is challenging due to its electron-deficient nature, which deactivates it towards attack by electrophiles.[6] Reactions like nitration or Friedel-Crafts acylation require harsh conditions and often result in low yields, with substitution occurring at the C3 position.[11]

A cornerstone of pyridine chemistry is the use of pyridine N-oxides to overcome this limitation. The N-oxide functionality dramatically alters the electronic properties of the ring.

Caption: Comparison of reactivity between pyridine and pyridine N-oxide.

The oxygen atom in a pyridine N-oxide can donate electron density back into the ring via resonance, increasing the electron density at the C2 and C4 positions.[12] This makes the N-oxide significantly more reactive towards electrophiles, directing substitution to the C4 (and to a lesser extent, C2) position.[12] Following the EAS reaction, the N-oxide can be readily deoxygenated to restore the pyridine ring, providing a powerful two-step strategy for achieving substitutions that are otherwise inaccessible.

Field-Proven Protocol: Nitration of Pyridine via the N-Oxide

This protocol details the synthesis of 4-nitropyridine, a versatile intermediate, using the N-oxide strategy to control regioselectivity and enhance reactivity.

Objective: To synthesize 4-nitropyridine from pyridine.

Causality: Direct nitration of pyridine is sluggish and yields the 3-nitro isomer in poor yield. This two-step process circumvents this issue. First, pyridine is oxidized to pyridine N-oxide. The N-oxide is then nitrated under standard conditions (H₂SO₄/HNO₃). The electron-donating character of the N-oxide directs the nitronium ion (NO₂⁺) to the C4 position. Finally, deoxygenation with a reducing agent like PCl₃ regenerates the pyridine ring.

Step A: Synthesis of Pyridine N-Oxide

-

Materials: Pyridine, 3-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve pyridine (1.0 eq) in DCM in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Add a solution of m-CPBA (~1.1 eq) in DCM dropwise to the stirred pyridine solution, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of pyridine.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the 3-chlorobenzoic acid byproduct.

-

Extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield pyridine N-oxide, which can often be used without further purification. Reference for oxidation protocol: Organic Syntheses, Coll. Vol. 5, p. 414 (1973); Vol. 42, p. 50 (1962).[13]

-

Step B: Nitration of Pyridine N-Oxide and Deoxygenation

-

Materials: Pyridine N-oxide, Sulfuric acid (conc.), Nitric acid (fuming), Phosphorus trichloride (PCl₃), Chloroform.

-

Procedure:

-

Carefully add pyridine N-oxide (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.

-

Heat the mixture to 90 °C for several hours. Monitor the reaction progress by quenching a small aliquot and analyzing by LC-MS.

-

Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a strong base (e.g., NaOH solution) until pH > 8.

-

Extract the aqueous solution with chloroform. Dry the combined organic extracts over MgSO₄, filter, and concentrate to obtain crude 4-nitropyridine N-oxide.

-

Dissolve the crude 4-nitropyridine N-oxide in chloroform and add phosphorus trichloride (PCl₃, ~1.2 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.

-

Cool the reaction, pour it into water, and neutralize with sodium carbonate.

-

Separate the organic layer, and extract the aqueous layer with chloroform.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue by chromatography or recrystallization to yield 4-nitropyridine.

-

Self-Validation: The success of each step can be validated by comparing the spectroscopic data (NMR, IR) of the products with known literature values. A significant downfield shift of the protons ortho to the nitro group in the ¹H NMR of the final product is a key indicator of successful nitration at the 4-position.

Positional Isomerism in Drug Design: The Phenyl-to-Pyridyl Switch

In medicinal chemistry, the strategic replacement of a phenyl ring with a pyridine ring—the "phenyl-to-pyridyl switch"—is a common and powerful tactic to optimize a drug candidate's properties. The choice of the pyridine isomer (2-, 3-, or 4-pyridyl) is a critical decision that can profoundly impact potency, selectivity, metabolic stability, and pharmacokinetics.[3]

Case Study: Improving Metabolic Stability

-

Challenge: A nicotinamide phosphoribosyltransferase (NAMPT) inhibitor with a terminal phenyl ring showed poor metabolic stability.

-

Solution: Replacing the phenyl ring with a 3-pyridyl moiety resulted in a 160-fold improvement in metabolic stability.

-

Causality: The electron-deficient nature of the pyridine ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to an electron-rich phenyl ring. The nitrogen atom also introduces a potential point for hydrogen bonding, which can alter the molecule's orientation in the enzyme's active site, shielding previously vulnerable positions.[3]

Case Study: Enhancing Potency

-

Challenge: A benzindole-based Cdc7 kinase inhibitor had moderate potency.

-

Solution: Replacing the benzene portion of the indole with a pyridine ring (creating an azaindole) led to a more potent inhibitor.

-

Causality: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming a crucial interaction with a key amino acid residue in the kinase hinge region. This additional binding interaction significantly increases the compound's affinity for the target, thereby boosting its potency.[3]

Caption: Decision workflow for using pyridine isomers in drug design.

The ability of the pyridine nitrogen to serve as a hydrogen bond acceptor is a key advantage over a simple phenyl ring. Furthermore, its basicity allows for salt formation, which can be used to improve the aqueous solubility and bioavailability of a drug substance. The specific isomer is chosen to correctly position the nitrogen atom within the target's binding pocket to maximize these beneficial interactions.

Conclusion

Positional isomerism in pyridines is not a trivial structural variation; it is a fundamental determinant of chemical reactivity and biological function. A thorough understanding of the electronic landscape of the pyridine ring allows researchers to predict and control the outcomes of chemical reactions, whether through direct functionalization or strategic manipulations like N-oxide formation. For drug development professionals, the choice of a pyridine isomer is a critical design element that can transform a moderately active compound into a potent and viable therapeutic agent. By integrating the principles, quantitative data, and validated protocols presented in this guide, scientists can more effectively navigate the rich and rewarding chemistry of the pyridine scaffold.

References

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]

-

Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. Available at: [Link]

-

Pyridine N-Oxides. Baran Lab, Scripps Research. Available at: [Link]

-

The Basicities of Substituted Pyridines and their 1-Oxides. ACS Publications. Available at: [Link]

-

Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. ResearchGate. Available at: [Link]

-

Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

-

Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health. Available at: [Link]

-

Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. Available at: [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

-

Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Royal Society of Chemistry. Available at: [Link]

-

Electrophilic substitution on pyridine. Química Organica.org. Available at: [Link]

-

pyridine-n-oxide. Organic Syntheses. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. aklectures.com [aklectures.com]

- 6. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. baranlab.org [baranlab.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

The Versatile Chelator: A Guide to 3,5-Bis(aminomethyl)pyridine in Coordination Chemistry and Beyond

Introduction: Unveiling the Potential of a Flexible Bidentate Ligand

In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to the development of novel metal complexes with tailored properties. Among these, nitrogen-containing heterocyclic ligands, particularly those derived from pyridine, have garnered significant attention due to their rich coordination chemistry and diverse applications in catalysis, materials science, and medicinal chemistry. This guide focuses on a particularly versatile, yet perhaps underutilized, building block: 3,5-bis(aminomethyl)pyridine.

With its unique structural motif featuring a central pyridine ring flanked by two aminomethyl groups, this ligand offers a fascinating platform for the construction of a wide array of coordination compounds. The two primary amine functionalities and the pyridine nitrogen atom provide multiple donor sites, allowing for various coordination modes. It can act as a classic bidentate chelating ligand, forming a stable six-membered ring with a metal center, or it can function as a bridging ligand to construct polynuclear and supramolecular architectures. This flexibility, coupled with the electronic properties of the pyridine ring, makes 3,5-bis(aminomethyl)pyridine an attractive candidate for researchers, scientists, and drug development professionals seeking to explore new frontiers in inorganic and medicinal chemistry.

This document serves as a detailed application note and protocol guide, providing both the foundational knowledge and the practical steps necessary to work with 3,5-bis(aminomethyl)pyridine and its metal complexes. We will delve into the synthesis of the ligand, the preparation of its coordination compounds, essential characterization techniques, and finally, explore its potential applications with detailed experimental protocols.

Section 1: The Ligand - Synthesis and Properties of 3,5-Bis(aminomethyl)pyridine

A reliable source of the ligand is the cornerstone of any study. While 3,5-bis(aminomethyl)pyridine is commercially available from several suppliers, understanding its synthesis provides deeper insight into its chemistry and allows for potential derivatization.

Synthesis of 3,5-Bis(aminomethyl)pyridine

A common synthetic route to 3,5-bis(aminomethyl)pyridine involves the reduction of 3,5-dicyanopyridine. The dicyano precursor can be synthesized through various methods, including the multi-component condensation of malononitrile.[1]

Protocol 1: Synthesis of 3,5-Bis(aminomethyl)pyridine via Reduction of 3,5-Dicyanopyridine

Causality: This protocol employs a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to reduce the nitrile functional groups to primary amines. The choice of reducing agent can influence the reaction conditions and workup procedure. Catalytic hydrogenation is often preferred for its milder conditions and easier workup.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,5-dicyanopyridine (1.0 eq).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.

-

Catalyst Addition (for Hydrogenation): Carefully add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 10 mol%) or Raney Nickel, to the solution.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (typically using a balloon or a hydrogenator) while stirring the mixture vigorously. The reaction is typically run at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional THF.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield 3,5-bis(aminomethyl)pyridine as an oil or a low-melting solid.

Visualization of the Synthetic Pathway:

Caption: Synthetic route to 3,5-bis(aminomethyl)pyridine.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-bis(aminomethyl)pyridine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₃ | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| Boiling Point | 301.2 ± 32.0 °C (Predicted) | [2] |

| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.63 ± 0.29 (Predicted) | [2] |

Section 2: Synthesis and Characterization of Metal Complexes

The true utility of 3,5-bis(aminomethyl)pyridine lies in its ability to form stable complexes with a wide range of transition metals. The following section provides a general protocol for the synthesis of such complexes and outlines the key characterization techniques.

General Protocol for the Synthesis of Metal Complexes

Causality: The synthesis of metal complexes with 3,5-bis(aminomethyl)pyridine typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is crucial to ensure the solubility of both the metal salt and the ligand. The stoichiometry of the reactants can be varied to control the metal-to-ligand ratio in the final complex.

Protocol 2: General Synthesis of a Metal(II) Complex

Step-by-Step Methodology:

-

Ligand Solution: Dissolve 3,5-bis(aminomethyl)pyridine (2.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) in a round-bottom flask with a magnetic stir bar.

-

Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂) (1.0 eq) in the same solvent.

-

Reaction: Slowly add the metal salt solution to the ligand solution with stirring. A color change or the formation of a precipitate may be observed.

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a specified period (typically 1-24 hours) to ensure complete complexation.

-

Isolation of the Complex:

-

If a precipitate forms: Collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

-

If no precipitate forms: Reduce the volume of the solvent under reduced pressure until a solid begins to form. Cool the solution in an ice bath to promote further crystallization. Collect the solid by filtration.

-

-

Recrystallization (Optional): The purity of the complex can be improved by recrystallization from a suitable solvent or solvent mixture.

Visualization of the Chelation Process:

Caption: Bidentate chelation of a metal ion.

Essential Characterization Techniques

The synthesized metal complexes must be thoroughly characterized to confirm their structure and purity. The following techniques are indispensable for this purpose.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the structure of the complex in solution. For diamagnetic complexes, ¹H and ¹³C NMR are used to observe changes in the chemical shifts of the ligand protons and carbons upon coordination to the metal. For paramagnetic complexes, the signals are often significantly shifted and broadened, requiring specialized techniques for analysis.[3][4][5]

Protocol 3: NMR Characterization of a Diamagnetic Complex

-

Sample Preparation: Dissolve a small amount of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, D₂O).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analysis: Compare the spectra of the complex to that of the free ligand. Coordination to a metal center typically results in a downfield shift of the pyridine and aminomethyl proton signals due to the deshielding effect of the metal ion.

2.2.2. UV-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy is used to study the electronic transitions within the metal complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, can provide insights into the coordination environment of the metal ion. Job's plot analysis, a continuous variation method, can be used to determine the stoichiometry of the complex in solution.[6][7]

Protocol 4: Determining Metal-Ligand Stoichiometry using Job's Plot

-

Stock Solutions: Prepare equimolar stock solutions of the metal salt and 3,5-bis(aminomethyl)pyridine in a suitable solvent.

-

Serial Solutions: Prepare a series of solutions with varying mole fractions of the ligand and metal, keeping the total concentration constant.

-

Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

-

Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the absorbance is maximal indicates the stoichiometry of the complex.

2.2.3. Mass Spectrometry (MS)

Causality: Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful tool for determining the molecular weight of the metal complex and confirming its composition.[8][9][10][11][12]

Protocol 5: ESI-MS Analysis of a Metal Complex

-

Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis: Identify the molecular ion peak corresponding to the complex. The isotopic pattern of the peak should match the theoretical distribution for the proposed formula, which is particularly informative for metals with multiple isotopes.

Section 3: Application Notes and Protocols

The true value of a versatile ligand like 3,5-bis(aminomethyl)pyridine is realized through the applications of its metal complexes. This section provides detailed protocols for potential applications in catalysis and medicinal chemistry, based on established methodologies for related pyridine-containing complexes.

Application in Catalysis: Transfer Hydrogenation

Causality: Ruthenium complexes bearing nitrogen-donor ligands are well-known catalysts for transfer hydrogenation reactions, which are crucial for the reduction of ketones and aldehydes to alcohols.[13][14][15][16] The 3,5-bis(aminomethyl)pyridine ligand can stabilize the ruthenium center and facilitate the catalytic cycle.

Protocol 6: Catalytic Transfer Hydrogenation of Acetophenone (Exemplary)

Step-by-Step Methodology:

-

Catalyst Preparation: Synthesize a ruthenium(II) complex of 3,5-bis(aminomethyl)pyridine, for example, by reacting RuCl₃·xH₂O with the ligand in a suitable solvent.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the ruthenium complex (1 mol%) in 2-propanol.

-

Reagent Addition: Add the substrate, acetophenone (1.0 eq), and a base, such as potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH) (10 mol%), to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for the required time (monitor by TLC or GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 1-phenylethanol.

Visualization of the Catalytic Cycle:

Caption: A simplified transfer hydrogenation cycle.

Application in Medicinal Chemistry: DNA Cleavage and Cytotoxicity

Causality: Copper complexes are known to mediate the cleavage of DNA, a property that is being explored for the development of artificial nucleases and anticancer agents.[17][18][19][20] The 3,5-bis(aminomethyl)pyridine ligand can form stable copper complexes that can interact with DNA and, in the presence of a reducing agent and oxygen, generate reactive oxygen species (ROS) that lead to DNA strand scission.

Protocol 7: In Vitro DNA Cleavage Assay

Step-by-Step Methodology:

-

Complex Preparation: Synthesize a copper(II) complex of 3,5-bis(aminomethyl)pyridine.

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), the copper complex at various concentrations, a buffer (e.g., Tris-HCl), and a reducing agent (e.g., ascorbic acid or hydrogen peroxide).

-

Incubation: Incubate the reaction mixture at 37 °C for a specified time.

-

Analysis: Analyze the DNA cleavage products by agarose gel electrophoresis. The conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear (Form III) DNA indicates cleavage activity.

Protocol 8: MTT Assay for Cytotoxicity

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[21][22][23][24][25]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the metal complex and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth) can be determined from the dose-response curve.

Section 4: Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

3,5-Bis(aminomethyl)pyridine is a ligand with considerable, yet not fully tapped, potential. Its flexible coordination behavior, coupled with the inherent properties of the pyridine nucleus, makes it a valuable tool for the synthesis of a diverse range of metal complexes. This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of this ligand and its complexes. The detailed protocols herein are intended to serve as a starting point for researchers to explore the rich chemistry of 3,5-bis(aminomethyl)pyridine and to develop new catalysts, materials, and therapeutic agents. The journey from a simple organic molecule to a functional metal complex is a testament to the power of coordination chemistry, and 3,5-bis(aminomethyl)pyridine stands as a promising candidate for future discoveries.

References

- Bertini, I., & Luchinat, C. (1996). NMR of Paramagnetic Substances.